3-Octadecenal
Description
Structure
3D Structure
Properties
CAS No. |
56554-99-5 |
|---|---|
Molecular Formula |
C18H34O |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
(E)-octadec-3-enal |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h15-16,18H,2-14,17H2,1H3/b16-15+ |
InChI Key |
SPEMIDIUIPMWBW-FOCLMDBBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/CC=O |
Canonical SMILES |
CCCCCCCCCCCCCCC=CCC=O |
Origin of Product |
United States |
Advanced Organic Synthesis and Derivatization Strategies for 3 Octadecenal
Stereocontrolled Synthesis of 3-Octadecenal and Its Isomers
Stereocontrolled synthesis is paramount for accessing specific isomers of this compound, as the biological activity of such molecules is often dependent on the double bond's configuration (Z or E).
The construction of the this compound molecular framework relies on efficient catalytic methods that can form the olefin and aldehyde moieties.
Hydroformylation (Oxo Synthesis): This is a cornerstone industrial process for producing aldehydes. In this reaction, an alkene reacts with synthesis gas (a mixture of CO and H₂) in the presence of a homogeneous catalyst, typically based on rhodium or cobalt, to form an aldehyde with one additional carbon atom. google.com For the synthesis of this compound, this could theoretically be applied to a 17-carbon alkene, although regioselectivity can be a challenge.
Catalytic Reduction of Carboxylic Acid Derivatives: A common laboratory-scale approach involves the partial reduction of carboxylic acid derivatives. For instance, nitriles can be reduced to aldehydes using reagents like diisobutylaluminium hydride (DIBAL). vanderbilt.edu Similarly, esters and acid chlorides can be selectively reduced.
Oxidation of Alcohols: The oxidation of a primary alcohol (3-octadecen-1-ol) is a direct route to the corresponding aldehyde. Modern methods utilize chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in non-aqueous environments to prevent over-oxidation to the carboxylic acid. lps.org Activated DMSO reagents also serve as effective oxidants. lps.org
Multi-Catalysis Strategies: Recent advances have combined multiple catalytic cycles to achieve complex transformations in a single step. For example, the merger of photoredox, enamine, and hydrogen-atom transfer (HAT) catalysis enables the direct α-alkylation of aldehydes using simple olefins as coupling partners. nih.govprinceton.edu This "hydrogen and electron borrowing" mechanism allows for the construction of high-value molecules from simpler chemical feedstocks. nih.govprinceton.edu
| Method | Catalyst/Reagent Type | Typical Substrate | Product | Key Advantage |
|---|---|---|---|---|
| Hydroformylation | Rhodium or Cobalt complexes | Alkene | Aldehyde | Atom-economical, industrial scale. google.com |
| Partial Reduction | DIBAL-H | Nitrile, Ester | Aldehyde | High selectivity for aldehydes. vanderbilt.edu |
| Alcohol Oxidation | PCC, PDC, Activated DMSO | Primary Alcohol | Aldehyde | Stops oxidation at the aldehyde stage. lps.org |
| Triple Catalysis | Iridium photoredox catalyst, organocatalyst, HAT catalyst | Aldehyde + Olefin | α-alkylated Aldehyde | Builds C-C bonds directly from simple precursors. nih.govprinceton.edu |
Convergent Synthesis: This strategy involves preparing different fragments of the target molecule separately and then coupling them together near the end of the synthesis. For this compound, a convergent approach might involve synthesizing a C3 fragment containing the aldehyde (or a precursor) and a C15 fragment, followed by a cross-coupling reaction to join them. This approach is generally more efficient for complex molecules as it maximizes the yield based on the longest linear sequence. A successful convergent synthesis was reported for the related long-chain molecule [3-(14)C]solanesol, which was prepared in four steps from ethyl [3-(14)C]acetoacetate and (all-E)-octaprenyl bromide. nih.gov
Divergent Synthesis: This strategy begins with a central core molecule that is sequentially elaborated to create a library of related compounds. wikipedia.org This method is particularly powerful when the goal is to produce various analogs for structure-activity relationship (SAR) studies. researchgate.net For this compound, a divergent synthesis could start from a common intermediate, such as 3-octadecyn-1-ol. This single precursor could then be subjected to different reactions to produce (Z)-3-octadecenal, (E)-3-octadecenal, and other analogs by modifying the alkyne or the alcohol functional group. The key challenge is designing a versatile late-stage common intermediate. researchgate.net
| Strategy | Description | Application to this compound |
|---|---|---|
| Convergent | Separate fragments are synthesized and then joined late in the process. | Coupling of a C3 aldehyde fragment with a C15 alkyl fragment. |
| Divergent | A common core is modified to create a library of different molecules. wikipedia.org | Using an intermediate like 3-octadecyn-1-ol to generate Z/E isomers and other functionalized analogs. |
The selective formation of either the (Z) or (E) isomer of the C3-C4 double bond is critical. The most common strategy involves the stereoselective reduction of the corresponding alkyne, 3-octadecyne.
(Z)-Isomer Synthesis: The partial hydrogenation of an alkyne over a "poisoned" catalyst provides the (Z)-alkene. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is the classic reagent for this transformation, yielding the (Z)-alkene with high stereoselectivity. acs.org
(E)-Isomer Synthesis: The reduction of an alkyne with sodium metal in liquid ammonia (B1221849) (the Birch reduction) selectively produces the (E)-alkene via a radical anion intermediate.
Palladium-Catalyzed Reactions: Modern cross-coupling reactions offer excellent control over double bond geometry. For example, the hydrostannation of terminal alkynes can be directed to form (E)-1-tributylstannyl-1-alkenes by using specific phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) (Cy₃P). researchgate.net These vinylstannanes can then be used in stereoretentive Stille cross-coupling reactions to build the desired carbon skeleton.
Wittig Reaction: The reaction of an aldehyde with a phosphorus ylide can also control olefin geometry. Stabilized ylides generally favor the formation of (E)-alkenes, whereas non-stabilized ylides typically yield (Z)-alkenes.
| Desired Isomer | Method | Precursor | Key Reagent(s) |
|---|---|---|---|
| (Z)-3-Octadecenal | Partial Hydrogenation | 3-Octadecyne derivative | H₂, Lindlar's Catalyst. acs.org |
| (E)-3-Octadecenal | Dissolving Metal Reduction | 3-Octadecyne derivative | Na, liquid NH₃ |
| (E)-Alkene fragment | Hydrostannation | Terminal Alkyne | nBu₃SnH, Pd catalyst with Cy₃P ligand. researchgate.net |
| (Z) or (E)-Alkene | Wittig Reaction | Aldehyde + Phosphonium salt | Choice of stabilized or non-stabilized ylide |
Convergent and Divergent Synthetic Routes
Chemical Transformations for Analog Generation
Starting from this compound, a variety of chemical transformations can be employed to generate analogs. This is crucial for creating probes to study biological function and for conducting SAR studies, particularly in fields like insect pheromone research where structural modifications can dramatically alter activity. researchgate.netresearchgate.net
Functional group interconversion (FGI) is the process of converting one functional group into another. lps.org Starting with this compound, several key transformations can be performed on the aldehyde group.
Oxidation to Carboxylic Acid: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-octadecenoic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide in sulfuric acid (Jones' reagent) can accomplish this transformation. slideshare.net
Reduction to Alcohol: The aldehyde can be selectively reduced to the primary alcohol, 3-octadecen-1-ol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose, as it typically does not reduce the carbon-carbon double bond. Lithium aluminium hydride (LiAlH₄) is a stronger reducing agent that can also be used. vanderbilt.edu
Conversion to Acetate: The resulting alcohol (3-octadecen-1-ol) can be converted to its acetate ester, 3-octadecen-1-yl acetate, through reaction with acetyl chloride or acetic anhydride. This type of transformation is common in the synthesis of insect pheromone analogs. researchgate.net
Reductive Amination: The aldehyde can be converted into an amine by reaction with ammonia or a primary/secondary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride). This reaction introduces nitrogen into the molecule, creating a different class of analogs.
| Starting Compound | Reaction Type | Typical Reagent(s) | Product Compound |
|---|---|---|---|
| This compound | Oxidation | KMnO₄ or Jones' Reagent | 3-Octadecenoic acid |
| This compound | Reduction | NaBH₄ or LiAlH₄ | 3-Octadecen-1-ol |
| 3-Octadecen-1-ol | Esterification | Acetyl chloride, Pyridine | 3-Octadecen-1-yl acetate |
| This compound | Reductive Amination | NH₃, NaBH₃CN | 3-Octadecen-1-amine |
To investigate the biological role, metabolic fate, and mechanism of action of this compound, it is often necessary to synthesize labeled versions or probes.
Isotopic Labeling: Introducing a stable or radioactive isotope allows the molecule to be traced in biological systems. For example, carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H) can be incorporated. A synthesis of [1-¹⁴C]-3-octadecenal could be envisioned by using a labeled reagent like potassium cyanide (K¹⁴CN) at an early stage to introduce the isotopic carbon that will eventually become the aldehyde carbon. The synthesis of [3-¹⁴C]solanesol demonstrates the feasibility of incorporating ¹⁴C into long aliphatic chains for biological studies. nih.gov
Deuterium (B1214612) Labeling: Introducing deuterium (²H) at specific positions can be useful for mechanistic studies and for analysis by mass spectrometry. For example, reduction of the aldehyde with sodium borodeuteride (NaBD₄) would produce the corresponding 1,1-dideuterio-alcohol.
Structural Analogs as Probes: The synthesis of structural analogs is essential for probing structure-activity relationships. For pheromones, this can involve synthesizing homologs (changing the chain length), positional isomers (moving the double bond), or geometric isomers (Z/E). researchgate.net Analogs where the aldehyde is replaced by other functional groups like an alcohol, acetate, or ether are also commonly synthesized and tested to determine which parts of the molecule are essential for biological activity. acs.orgresearchgate.net For instance, formate (B1220265) analogs of aldehyde pheromones have been synthesized and tested as potential antagonists for pest management. researchgate.net
| Probe Type | Example | Purpose |
|---|---|---|
| Radioactive Label | [1-¹⁴C]-3-Octadecenal | Metabolic fate and pharmacokinetic studies. nih.gov |
| Stable Isotope Label | [1-²H]-3-Octadecenal | Mechanistic studies, mass spectrometry tracer. |
| Homolog Analog | 3-Heptadecenal or 3-Nonadecenal | Determine effect of chain length on activity. researchgate.net |
| Functional Group Analog | 3-Octadecen-1-ol or 3-Octadecen-1-yl acetate | Determine the importance of the aldehyde group for activity. acs.org |
Biological Functions and Mechanistic Investigations of 3 Octadecenal
Role in Chemical Ecology and Interspecies Communication
Chemical ecology studies the chemical interactions between living organisms and their environment. nih.gov These interactions are mediated by natural products and are fundamental to the structure and function of ecosystems. nih.govnumberanalytics.com
Pheromonal Activity and Behavioral Modulation
3-Octadecenal is a fatty aldehyde that has been identified as a component of pheromone blends in various species, playing a role in chemical communication. onlinescientificresearch.comannualreviews.orghmdb.ca Pheromones are chemical signals that trigger a social response in members of the same species. nih.gov For instance, (Z)-11-octadecenal is a compound found in the secretions of male lesser wax moths (Achroia grisella) that, in combination with undecanal, attracts females. annualreviews.org In some cases, these chemical signals can modulate behavior, acting as aphrodisiacs that elicit precopulatory responses. annualreviews.org
In cattle, specific volatile compounds have been identified as sex pheromones. nih.gov For example, 9-octadecenal (B1623698) found in the urine of pre-estrus buffalo may serve as an indicator of estrus. nih.gov The detection of these chemical cues by the male's vomeronasal organ can lead to behavioral responses like the flehmen response, which is a characteristic curling of the upper lip. nih.gov
Olfactory Receptor Systems and Ligand Specificity
The detection of odorants like this compound is mediated by olfactory receptors (ORs), which are a large family of G protein-coupled receptors. nih.govfrontiersin.orgherts.ac.uk Each olfactory sensory neuron typically expresses only one type of OR, which in turn recognizes a specific subset of odorant molecules. nih.govplos.org The vast diversity of ORs allows for the recognition of a wide array of structurally distinct odorants. herts.ac.uk
The binding of an odorant ligand to an OR initiates an intracellular signaling cascade, leading to the generation of an action potential that is transmitted to the brain. nih.gov The specificity of this interaction is determined by the three-dimensional structure of the OR's binding pocket. frontiersin.orgnih.gov Computational modeling and site-directed mutagenesis have been used to identify key amino acid residues within the transmembrane domains and extracellular loops of ORs that are critical for ligand binding and receptor activation. frontiersin.orgnih.gov The interaction between an odorant and its receptor is a crucial first step in olfactory perception and subsequent behavioral responses. nih.gov
Ecological Significance in Predator-Prey and Symbiotic Interactions
Chemical signals play a significant role in mediating interactions between different species, including predator-prey and symbiotic relationships. numberanalytics.comyoutube.combioninja.com.au For example, some plants release volatile organic compounds when damaged by herbivores, which can attract predators or parasitoids of the herbivores. numberanalytics.com This is a form of indirect defense for the plant.
In symbiotic relationships, chemical cues can facilitate cooperation between species. bioninja.com.au For instance, the relationship between clownfish and sea anemones is a well-known example of mutualism, where both species benefit. bioninja.com.au Predation pressure can be a strong selective force driving the evolution of such mutualistic interactions. nih.gov
While straight-chain unsaturated aldehydes are often considered defensive compounds (allomones) used by insects like stink bugs against predators, these same compounds can be exploited by natural enemies as kairomones to locate their prey. usda.gov This highlights the complex and multifaceted role of chemical signals in shaping ecological communities.
Antimicrobial Activities and Cellular Targets
Several studies have investigated the antimicrobial properties of compounds including various isomers of octadecenal.
Antibacterial Spectrum and Efficacy
Research has shown that extracts containing (Z)-9-Octadecenal exhibit antibacterial activity against various pathogens. onlinescientificresearch.comresearchgate.net For example, secondary metabolites from Serratia marcescens, which include (Z)-9-Octadecenal, have demonstrated efficacy against Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris, and Bacillus subtilis. onlinescientificresearch.com The antibacterial effect was found to be dose-dependent, with greater inhibition observed at higher concentrations. onlinescientificresearch.com Similarly, organic extra virgin olive oil, containing Z-9-Octadecenal as a major component, showed antimicrobial activity against Staphylococcus aureus, E. coli, and Listeria innocua. researchgate.net
The mechanism of action for some antibacterial agents involves disrupting the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death. nih.govmdpi.com Changes in the outer membrane composition and the function of porin channels are common mechanisms by which Gram-negative bacteria can develop resistance. teras.ng
Table 1: Antibacterial Activity of Serratia marcescens Metabolite Containing (Z)-9-Octadecenal
| Test Organism | Zone of Inhibition (mm) at 400 mg/mL |
|---|---|
| Bacillus subtilis | 42.00 ± 2.65 |
| Proteus vulgaris | 32.67 ± 1.15 |
| Escherichia coli | Not specified |
| Pseudomonas aeruginosa | 10.00 ± 2.00 |
Data from a study on the secondary metabolites of Serratia marcescens. onlinescientificresearch.com
Antifungal Properties and Mechanisms of Inhibition
In addition to antibacterial effects, some long-chain aldehydes and related compounds have demonstrated antifungal properties. usda.gov The mechanisms of antifungal action often target the fungal cell membrane or cell wall. nih.govfrontiersin.org A primary target for many antifungal drugs is the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov Inhibition of ergosterol synthesis disrupts membrane integrity, leading to fungal cell death. nih.gov Other mechanisms can involve the disruption of the cell wall, which is composed of chitin (B13524) and β-glucan. frontiersin.org
For instance, extracts from the endophytic fungus Paecilomyces sp. containing 9-Octadecenal, (Z)- have shown antifungal properties against the plant pathogen Rhizoctonia solani. onlinescientificresearch.com The antifungal activity of various natural extracts is often attributed to a mixture of bioactive compounds, including terpenoids, phenolic compounds, and fatty acid derivatives. dergipark.org.tr
Modulation of Microbial Growth and Metabolite Production
Long-chain unsaturated aldehydes are known to be produced by various microorganisms, including bacteria and fungi, as secondary metabolites. louisville.edumdpi.comresearchgate.net These compounds can play a role in the chemical defense and competition of the producing organism by exhibiting antimicrobial properties. researchgate.net For instance, crude secondary metabolite extracts from symbiotic bacteria like Xenorhabdus stockiae have been found to contain octadecenal derivatives and demonstrate significant inhibitory effects against a range of pathogenic bacteria, including E. coli and S. aureus. Current time information in Nyong-et-Kellé, CM. Similarly, extracts from the marine fungus Cladosporium sp. containing α,β-unsaturated aldehydes have shown antimicrobial activity against E. coli, B. subtilis, and C. albicans. researchgate.net
The antimicrobial action of these aldehydes is often attributed to their ability to disrupt bacterial cell membranes, leading to cell lysis and death. Some aldehydes, like those produced by Photorhabdus bacteria, act by generating reactive oxygen species within bacterial cells, which causes oxidative damage to essential macromolecules like proteins, lipids, and DNA. preprints.org
The production of these aldehydes and other secondary metabolites by microorganisms is often influenced by environmental conditions and the growth phase, typically occurring during the late growth or stationary phase when nutrient sources become limited. louisville.edumdpi.com
| Microbial Source | Affected Microorganisms | Observed Effect | Reference |
| Xenorhabdus stockiae (symbiotic bacteria) | E. coli, S. aureus, B. subtilus, P. mirabilis, E. faecalis, P. stutzeri | Inhibition of growth | Current time information in Nyong-et-Kellé, CM. |
| Cladosporium sp. (marine fungus) | E. coli, B. subtilis, C. albicans | Antimicrobial activity | researchgate.net |
| Seaweed extracts (containing 1this compound) | Gram-positive and Gram-negative bacteria | Inhibition of growth | nih.gov |
| Serratia marcescens (containing 9-Octadecenal, (Z)-) | Bacillus subtilis, Proteus vulgaris, Pseudomonas aeruginosa | Antibacterial activity | mdpi.com |
Involvement in Cellular Signaling and Metabolic Regulation
Lipid-derived aldehydes are increasingly recognized not just as byproducts of oxidative stress but as active signaling molecules that can modulate a variety of cellular processes. portlandpress.commdpi.comnih.gov Their effects are highly dependent on their concentration; at high levels, they are typically cytotoxic, while at lower levels, they can act as signaling mediators. mdpi.comnih.gov
Unsaturated aldehydes, as a class, are highly reactive molecules that can interact with and modify cellular macromolecules, including proteins and DNA. mdpi.comnih.gov This reactivity allows them to influence cellular signaling pathways and modulate gene expression. For example, α,β-unsaturated aldehydes can form covalent adducts with proteins, particularly with nucleophilic amino acid residues like cysteine, lysine (B10760008), and histidine. mdpi.comportlandpress.com Such modifications can alter protein function and trigger stress responses.
Studies have shown that certain aldehydes can upregulate genes associated with survival and antioxidant responses. mdpi.com For instance, some lipid peroxidation-derived aldehydes have been shown to induce the expression of aldehyde dehydrogenases (ALDHs), enzymes that detoxify aldehydes, suggesting a feedback mechanism to control their own levels. tandfonline.com In some cases, a specific threshold level of aldehydes is required to activate gene expression. tandfonline.com Lipid aldehydes have also been found to regulate the expression of cytochrome P450 genes, which are involved in the metabolism of a wide variety of compounds. louisville.edu Furthermore, the antitumor activity of some unsaturated fatty acids is thought to be related to their ability to disturb gene expression and protein activity, thereby disrupting cancer cell cycle progression. innovareacademics.in
In plants, specific aldehydes have been shown to modulate the expression of genes involved in defense and development. For example, (Z)-1this compound, a component of a biopesticide from B. bassiana Si NPs fungal extract, was associated with the up-regulation of gene expression related to growth, development, and protective enzymes in the context of insect pest control. researchgate.net
Long-chain aldehydes are key intermediates in various metabolic pathways, including the degradation and synthesis of complex lipids. researchgate.net For example, fatty aldehyde dehydrogenase (FALDH), encoded by the ALDH3A2 gene, catalyzes the oxidation of long-chain aliphatic aldehydes (including saturated and unsaturated forms between 6 and 24 carbons) into their corresponding fatty acids. uniprot.orgwikipedia.org This enzyme is crucial for pathways such as the degradation of sphingosine-1-phosphate, where it converts hexadecenal to hexadecenoic acid. uniprot.org In certain metabolic disorders, a deficiency in this enzyme can lead to the accumulation of long-chain aldehydes, including octadecenal. nih.gov
The production of aldehydes is intrinsically linked to lipid metabolism, particularly lipid peroxidation, where polyunsaturated fatty acids are oxidized to form a variety of carbonyl compounds. mdpi.com This process is notable during the ripening of certain food products, where aldehydes like 9-octadecenal contribute significantly to the volatile flavor profile. mdpi.com
Furthermore, the regulation of metabolic pathways can directly impact the production of aldehydes as secondary metabolites. In the fungus Aspergillus oryzae, environmental factors like temperature and pH can significantly alter the profile of secondary metabolites produced, including the output of various aldehydes. nih.gov In cyanobacteria, a two-step enzymatic pathway converts long-chain fatty acids into hydrocarbons for biofuel production, with a long-chain fatty aldehyde as a key intermediate. This pathway involves an acyl–acyl carrier protein (ACP) reductase that produces the aldehyde, and an aldehyde-deformylating oxygenase that then converts it to a hydrocarbon. acs.org
Lipid-derived aldehydes are hallmark products of lipid peroxidation, a key process in oxidative stress. mdpi.comnih.gov While they are often considered markers of oxidative damage, they are also active participants in the cellular response to it. portlandpress.com These aldehydes can act as "second messengers" of oxidative stress, propagating cellular damage by reacting with and modifying proteins, lipids, and DNA. mdpi.comnih.gov
However, cells have evolved sophisticated mechanisms to counteract aldehyde toxicity and utilize them in signaling. A key response to aldehyde-induced stress is the activation of antioxidant pathways. For example, α,β-unsaturated aldehydes can induce the expression of Nrf2-mediated antioxidant genes, such as heme oxygenase-1 (HO-1), which has a protective role in vascular tissues. nih.gov This suggests an adaptive response to mitigate oxidative damage. nih.gov
Studies on pomegranate extracts, which contain various bioactive compounds, have shown they can modulate oxidative stress biomarkers. ekb.eg Treatment of cells with these extracts led to changes in the levels of Glutathione (B108866) Reductase (GSH), Reactive Oxygen Species (ROS), and Malondialdehyde (MDA), and was associated with an upregulation of the myxovirus resistance protein (MX-A) gene, an interferon-stimulated gene with antiviral properties. ekb.eg In another context, (Z)-1this compound was identified as a major constituent in a fungal extract that, when used in conjunction with AM fungi, helped mitigate the harmful effects of insect infestation on plants by stimulating antioxidant enzyme activity and reducing malondialdehyde content. researchgate.net The accumulation of aldehydes can deplete cellular antioxidants like glutathione (GSH), thereby increasing ROS levels and exacerbating oxidative stress. nih.gov
| Aldehyde/Class | System/Organism | Effect on Oxidative Stress Pathway | Reference |
| α,β-Unsaturated aldehydes | Vascular endothelial cells | Induce intracellular peroxide production; inactivate thioredoxin reductase; induce heme oxygenase-1 (HO-1) expression. | nih.gov |
| Lipid-derived aldehydes | Plants | At high concentrations, disturb redox homeostasis; at low concentrations, can activate antioxidant responses. | mdpi.com |
| (Z)-1this compound | Plants (Maize) | Associated with stimulation of antioxidant enzymes and decrease in malondialdehyde content under biotic stress. | researchgate.net |
| Lipid peroxidation products (e.g., 4-HNE) | Rat aortic smooth-muscle cells | Stimulate autophagy to remove aldehyde-modified proteins, promoting cell survival under oxidative stress. | portlandpress.com |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Correlating Structural Motifs with Biological Potency
Long-chain aliphatic aldehydes are known to possess a range of biological functions. For instance, various octadecenal isomers have been identified as having antimicrobial and antioxidant properties. researchgate.netontosight.ainih.govresearchgate.net (Z)-9-Octadecenal, a component of olive oil, has demonstrated potential as an antibacterial agent. researchgate.net Similarly, (2E)-Octadecenal is recognized for its antimicrobial efficacy against pathogens like Escherichia coli and Staphylococcus aureus, in addition to its well-documented role as a sex pheromone in certain moth species. scbt.com The aldehyde functional group is a critical determinant of this activity, as it can readily react with nucleophilic groups in biological molecules, such as the amino groups on protein lysine (B10760008) residues, to form Schiff bases. nih.gov This covalent interaction can lead to the modulation of protein function.
Furthermore, the presence of unsaturation in the carbon chain is pivotal. Studies comparing saturated and unsaturated aldehydes show that α,β-unsaturated aldehydes, such as (E)-2-hexenal, exhibit a broad spectrum of antimicrobial activity, whereas their saturated counterparts are significantly less active. nih.govoup.com This enhanced reactivity is attributed to the ability of the α,β-unsaturated system to undergo Michael addition reactions with cellular nucleophiles like cysteine residues, a mechanism that contributes to their toxicity and signaling function. acs.orgresearchgate.net While the double bond in 3-Octadecenal is not conjugated to the aldehyde, its presence still influences the molecule's shape and electronic properties, which are crucial for receptor recognition and biological response.
Table 1: Key Structural Features of Octadecenals and Their General Impact on Bioactivity
| Structural Motif | General Impact on Bioactivity | Example of Activity |
|---|---|---|
| Aldehyde Group (-CHO) | Acts as a reactive electrophile, forming covalent bonds (e.g., Schiff bases) with biological nucleophiles. Essential for many signaling and toxic activities. nih.govacs.org | Pheromonal activity, Antimicrobial effects nih.gov |
| C=C Double Bond | Introduces conformational rigidity and defines molecular shape. Position and configuration (E/Z) are critical for specific receptor binding. slu.senumberanalytics.com | Species-specific pheromone recognition slu.se |
| α,β-Unsaturation (e.g., 2-enal) | Confers high reactivity via Michael addition, leading to broad-spectrum bioactivity and toxicity. acs.orgresearchgate.net | Potent antimicrobial and herbicidal effects nih.govmdpi.com |
| C18 Aliphatic Chain | Provides lipophilicity, enabling interaction with and transport across lipid membranes to reach cellular targets. | General basis for pheromones and other lipid-derived signaling molecules nih.gov |
Influence of Double Bond Position and Configuration on Bioactivity
The precise location and geometric configuration (E/Z or trans/cis) of the double bond are paramount in defining the specific biological activity of octadecenal isomers. Even minor shifts in the double bond's position can lead to dramatically different functions, a principle that is exceptionally well-documented in the field of insect chemical ecology. slu.se
Different isomers of octadecenal serve distinct biological roles. For example, (2E)-Octadecenal is a known sex pheromone, indicating a highly specific interaction with a dedicated olfactory receptor in certain insects. scbt.com In contrast, (Z)-9-Octadecenal is recognized more for its properties as a flavoring agent and its antimicrobial and antioxidant activities. researchgate.netontosight.ai Other isomers, such as 8-Octadecenal and 10-Octadecenal, have also been identified in biological systems, each with potentially unique activities. nih.govresearchgate.net This functional divergence underscores that the positioning of the double bond creates a unique three-dimensional molecular shape that is selectively recognized by different biological targets.
The configuration of the double bond is equally critical. The E (trans) and Z (cis) isomers of an alkene have different spatial arrangements, which affects their physical properties and how they fit into a receptor's binding site. numberanalytics.comstudymind.co.uk For many insect pheromones, a specific E/Z ratio is required for optimal biological activity, and the "wrong" isomer can be inactive or even inhibitory. wikipedia.org The rigidity of the double bond prevents free rotation, locking the molecule into a specific shape that must be complementary to its target receptor for a response to be elicited. studymind.co.uk
Table 2: Comparison of Selected Octadecenal Isomers
| Isomer Name | Double Bond Position | Configuration | Reported Biological Activity/Role |
|---|---|---|---|
| (2E)-Octadecenal | C2 | E (trans) | Sex pheromone, Antimicrobial agent scbt.com |
| (Z)-9-Octadecenal | C9 | Z (cis) | Flavoring agent, Antibacterial, Antioxidant researchgate.netontosight.ai |
| (E)-9-Octadecenal | C9 | E (trans) | Component in perfumes and flavors, potential role in lipid metabolism ontosight.ai |
| 8-Octadecenal | C8 | Not Specified | Antibacterial and antifungal properties researchgate.net |
| 10-Octadecenal | C10 | Not Specified | Adjuvant/Pheromone component nih.gov |
| (Z)-1this compound | C13 | Z (cis) | Identified in propolis isolates dergipark.org.tr |
Stereochemistry and Enantioselectivity in Molecular Recognition
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in molecular recognition by biological systems, which are themselves chiral. While this compound does not possess a chiral center in its basic structure, its interactions with chiral receptors are inherently stereoselective. Furthermore, many related pheromones and bioactive lipids are chiral, and their activity is often dependent on a single enantiomer.
The study of insect pheromones provides compelling evidence for the importance of enantioselectivity. In many cases, only one of two enantiomers (mirror-image isomers) is biologically active. For instance, the genuine pheromone of the dermestid beetle was identified as the (R)-aldehyde, while its (S)-isomer was found to be biologically inactive. nih.gov This high degree of selectivity arises because the binding pocket of a receptor protein is a precisely shaped chiral environment. An active ligand must fit into this pocket with the correct orientation of its functional groups to trigger a signal. The inactive enantiomer, being a mirror image, cannot achieve the same optimal fit.
In some instances, the non-natural enantiomer is not merely inactive but can act as an antagonist or inhibitor. wikipedia.org For the gypsy moth, the natural (+)-enantiomer of its pheromone is highly attractive, while the (-)-enantiomer can inhibit the response. This demonstrates that biological systems can distinguish with great precision between subtle differences in molecular geometry. Therefore, even for an achiral molecule like this compound, its binding to a target would involve adopting a specific, low-energy conformation that is stereochemically favored by the receptor site.
Rational Design of Octadecenal Analogs for Enhanced Activity
Rational design involves the systematic modification of a lead compound to create analogs with improved potency, selectivity, or stability. nih.gov Based on SAR principles, analogs of this compound could be designed to enhance a desired biological activity, such as its potential use as a pheromone-based pest control agent or as a novel antimicrobial.
Key strategies for designing octadecenal analogs would include:
Modification of the Aldehyde Group: The aldehyde could be converted to other functional groups like an alcohol, acetate (B1210297), or ketone. This is a common feature in pheromone biosynthesis and can alter the analog's volatility, stability, and receptor affinity. slu.senih.gov For example, replacing the aldehyde with a trifluoromethyl ketone group has been explored as a strategy to create inhibitors of pheromone-degrading enzymes. annualreviews.org
Altering Double Bond Position and Geometry: Systematically moving the double bond along the carbon chain or synthesizing both E and Z isomers would allow for the fine-tuning of receptor binding. This approach could identify analogs with higher affinity or altered function (e.g., creating an antagonist from an agonist structure). annualreviews.org
Varying Chain Length: Modifying the length of the aliphatic chain can impact the molecule's lipophilicity and how well it fits within a receptor's binding pocket.
Introduction of Other Structural Elements: Incorporating features like cyclopropane (B1198618) rings in place of the double bond or adding branches to the carbon chain are other established methods for creating pheromone analogs with modified activity. annualreviews.org
Modern computational techniques, such as QSAR and generative adversarial networks (GANs), are increasingly used to accelerate the design process. acs.org These methods can predict the binding affinities of virtual analogs, allowing researchers to prioritize the synthesis of the most promising candidates for disrupting the reproductive functions of insect pests or for other therapeutic applications. nih.govusda.gov
Cutting Edge Analytical Methodologies for 3 Octadecenal Characterization
High-Resolution Chromatographic Separations
Chromatography is a fundamental technique for separating the components of a mixture. kromasil.com The process involves a mobile phase, which carries the sample, and a stationary phase, which interacts with the components at different rates, leading to their separation. kromasil.com For a molecule like 3-Octadecenal, which may be present in intricate biological or industrial samples, high-resolution chromatographic techniques are indispensable. kromasil.comoxfordindices.com
Advanced Gas Chromatography (GC) Coupled Techniques (e.g., GCxGC-MS)
Gas chromatography (GC) is particularly well-suited for the analysis of volatile compounds like aldehydes. kromasil.com In GC, the mobile phase is a gas that carries the vaporized sample through a column containing the stationary phase. kromasil.com However, for highly complex samples, conventional one-dimensional GC may not provide sufficient separation power.
Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution by coupling two different columns in a single analysis. chromatographytoday.com This technique separates compounds based on two distinct physicochemical properties, such as boiling point and polarity, distributing the peaks across a two-dimensional plane. chromatographytoday.comshimadzu.com This greatly reduces the likelihood of co-elution, where multiple compounds emerge from the column at the same time. chromatographytoday.com
When coupled with a mass spectrometer (MS), GCxGC-MS becomes a powerful tool for both targeted analysis and untargeted profiling. chromatographytoday.comunl.edu The mass spectrometer provides mass spectra for the separated components, aiding in their identification. unl.edu This is particularly useful for analyzing complex matrices like essential oils or environmental samples where numerous compounds with similar properties may be present. chromatographytoday.comnih.gov The use of Time-of-Flight (ToF) mass spectrometry with GCxGC is especially advantageous as it allows for the rapid acquisition of full mass spectra, which is necessary to handle the very narrow peaks produced by the GCxGC system. shimadzu.comnih.gov
A study on polyester (B1180765) coatings intended for food contact utilized GC-MS and identified various aldehydes, including 14-octadecenal, demonstrating the utility of this technique in identifying long-chain aldehydes in complex samples. mdpi.com
Liquid Chromatography (LC) for Complex Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique where a liquid mobile phase carries the sample through a column packed with a stationary phase under high pressure. oxfordindices.com HPLC is complementary to GC and is particularly useful for analyzing less volatile, thermally unstable, or more polar compounds. oxfordindices.com By carefully selecting the mobile phase, column, and detector, specific analytes can be identified within a complex mixture. oxfordindices.com
For the analysis of aldehydes like this compound, which may be present in complex biological matrices, HPLC can be a crucial tool. figshare.comnih.gov For instance, a study investigating the metabolome of a colorectal cancer and adipocyte co-culture used ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) to identify a number of lipids, including octadecenal. nih.gov This highlights the capability of LC-based methods to analyze complex biological secretomes. nih.gov
The combination of different chromatographic techniques, such as HPLC followed by GCxGC, can provide an even more detailed characterization of complex hydrocarbon mixtures. nih.gov This approach allows for a pre-separation of the sample by HPLC based on polarity before the high-resolution separation by GCxGC. nih.gov
Advanced Mass Spectrometry for Structural Confirmation and Quantification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. leeder-analytical.com It is an essential tool for elucidating the chemical structure of molecules and quantifying their presence in a sample. leeder-analytical.com
High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS)
High-resolution mass spectrometry (HRMS) can measure mass with very high accuracy, allowing for the determination of the elemental composition of a molecule. libretexts.org This is because the exact masses of atoms are not integers (e.g., ¹H = 1.00783 amu, ¹⁶O = 15.9949 amu). libretexts.org By measuring the mass to several decimal places, HRMS can provide an exact molecular formula for a compound like this compound (C₁₈H₃₄O), distinguishing it from other molecules with the same nominal mass. libretexts.org
Tandem mass spectrometry (MS/MS or MS²) adds another dimension of analysis. wikipedia.orgnationalmaglab.org In MS/MS, ions of a specific mass-to-charge ratio are selected (precursor ions), fragmented, and the resulting fragment ions (product ions) are then analyzed. wikipedia.orgnationalmaglab.org This fragmentation pattern provides detailed structural information about the precursor ion. nationalmaglab.org Triple quadrupole (QQQ) mass spectrometers are a common type of instrument used for MS/MS, where the first and third quadrupoles act as mass filters and the second serves as a collision cell for fragmentation. unt.edulabmanager.com This technique is highly specific and sensitive, making it the gold standard for targeted quantification. labmanager.com Research on polyester coatings has utilized GC-MS to identify compounds, where mass spectra were obtained using a mass-selective detector operating in electron impact ionization mode. mdpi.com
Isotopic Labeling and Flux Analysis
Isotopic labeling involves the incorporation of stable isotopes, such as ¹³C, ¹⁵N, or ²H (deuterium), into molecules. creative-proteomics.comsymeres.com These labeled compounds can then be traced through metabolic pathways. creative-proteomics.com When analyzed by mass spectrometry, the labeled molecules and their metabolites can be distinguished from their unlabeled counterparts by their increased mass. washington.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules, including their stereochemistry. core.ac.ukresearchgate.net NMR provides information about the chemical environment of atoms (chemical shift), the number of nuclei (integration), and the connectivity between atoms (coupling constants). core.ac.uk
For a molecule like this compound, which has a double bond, NMR is crucial for determining the geometry of this bond (i.e., whether it is the cis or trans isomer). The coupling constant between the protons on the double bond can distinguish between these isomers. oup.com Furthermore, if there are chiral centers in the molecule, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry. core.ac.uknih.gov The complete structural characterization, including stereochemistry, often requires a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. nih.govmdpi.com In some cases, theoretical calculations of NMR parameters can aid in the correct assignment of complex spectra and stereochemistry. nih.gov
Metabolomics and Lipidomics Approaches in Biological Systems
Metabolomics and lipidomics are powerful analytical disciplines dedicated to the comprehensive study of small molecules (metabolites) and lipids within a biological system. arome-science.comrsc.orgnih.gov These approaches provide a functional readout of cellular activity and physiological state, offering a snapshot of the ongoing biochemical processes. arome-science.com In the context of this compound, these cutting-edge methodologies are instrumental in its detection, quantification, and the elucidation of its role in various biological pathways and disease states. tandfonline.comnih.gov
The characterization of this compound in complex biological samples, such as tissues or biofluids, typically employs advanced analytical platforms. pathogen-ri.eunih.gov Mass spectrometry (MS) coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC) is a cornerstone of metabolomic and lipidomic analysis. futurelearn.comsysrevpharm.orgfrontlinegenomics.com Techniques such as ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) enable the sensitive and specific detection of lipids like this compound, even at low concentrations. nih.govfrontiersin.org These methods can be applied in either an untargeted fashion, to screen the entire metabolome or lipidome for changes, or in a targeted manner, to quantify specific molecules of interest. macplc.comlcms.cz
Detailed Research Findings
Metabolomic and lipidomic studies have successfully identified and quantified this compound in various biological contexts, revealing its association with specific metabolic pathways and pathological conditions.
One significant area of research involves inborn errors of lipid metabolism. Sjögren-Larsson syndrome (SLS), for instance, is caused by a deficiency in the enzyme fatty aldehyde dehydrogenase (FALDH). tandfonline.com Lipidomic analysis of cells and tissues from individuals with SLS shows an accumulation of specific long-chain fatty aldehydes and alcohols, including octadecenal. tandfonline.com This finding highlights the crucial role of the FALDH enzyme in the catabolism of fatty aldehydes derived from diverse lipid pathways, including the metabolism of fatty alcohols and ether glycerolipids. tandfonline.com The accumulation of aldehydes like this compound is considered a potential contributor to the disease's pathogenesis. tandfonline.com
In the field of oncology, metabolomics has been used to investigate the metabolic interplay between different cell types in a tumor microenvironment. A study using a three-dimensional (3D) co-culture model of colorectal cancer (CRC) cells and adipocytes identified this compound as a key metabolite. nih.govfrontiersin.org Using LC-HRMS to analyze the secretome (the collection of molecules released into the extracellular space), researchers found that the abundance of octadecenal was significantly higher in the co-culture compared to cultures of either the cancer cells or adipocytes alone. frontiersin.org This suggests that the interaction between cancer cells and fat cells alters lipid metabolism, leading to increased levels of this compound. nih.gov
Table 1: Relative Abundance of this compound in Cell Culture Models This interactive table summarizes findings from a metabolomics study on the secretome of different cell cultures. A higher abundance was noted in the co-culture system, pointing to altered lipid metabolism arising from cell-cell interactions.
| Cell Culture Type | Relative Abundance of this compound | Key Finding |
|---|---|---|
| Pre-adipocyte cells (3T3-L1) | Lower | Baseline level in fat cells. |
| Human colon carcinoma (HT-29) | Lower | Baseline level in cancer cells. |
| 3D Co-culture (3T3-L1 + HT-29) | Higher | Significantly increased levels suggest metabolic cross-talk. frontiersin.org |
Nutritional metabolomics has also implicated this compound in dietary-induced metabolic shifts. A study investigating the effects of edible dry beans on carcinogenesis in rats performed a metabolomic analysis of their tissues. The results showed that the consumption of bean-based diets led to a significant reduction in the levels of several lipids, including the fatty aldehyde 9-octadecenal (B1623698) (an isomer of this compound). cambridge.org This research suggests that bioactive components in beans may modulate key regulatory elements in lipid metabolism. cambridge.org
Table 2: Effect of Dry Bean Consumption on 9-Octadecenal Levels in Rats This interactive table presents data from a study where rats were fed different diets. The findings show a decrease in a specific fatty aldehyde in the groups consuming beans, indicating a dietary influence on lipid pathways.
| Diet Group | Detection of 9-Octadecenal | Implication |
|---|---|---|
| Control Diet | Detected | Baseline level of the fatty aldehyde. |
| Bean-Fed Diets | Reduced | Suggests that bean consumption alters lipid metabolism, leading to lower levels of 9-octadecenal. cambridge.org |
These examples demonstrate the power of metabolomics and lipidomics to characterize the presence and behavior of this compound in biological systems. By providing quantitative data on how its levels change in response to genetic defects, cellular interactions, or dietary interventions, these approaches are essential for understanding its biochemical significance. tandfonline.comnih.govcambridge.org
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations for Electronic and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Octadecenal. These methods, particularly Density Functional Theory (DFT), allow for the determination of electronic and reactivity descriptors that are crucial for predicting the molecule's behavior in various chemical and biological environments.
Density Functional Theory (DFT) for Molecular Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. samipubco.com For aldehydes like this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G, can provide accurate descriptions of molecular geometry and electronic properties. samipubco.comnumberanalytics.com These calculations are essential for obtaining a fully optimized molecular structure by minimizing conformational and torsional energy. samipubco.com
Key molecular properties derived from DFT calculations include:
Global Hardness (η) and Softness (σ): These related properties describe the molecule's resistance to change in its electron distribution. A lower hardness (or higher softness) suggests greater reactivity. samipubco.com
Electronegativity (χ): This descriptor quantifies the molecule's ability to attract electrons. samipubco.com
Electrophilicity Index (ω): This index measures the propensity of the molecule to accept electrons. samipubco.com
Nucleophilicity Index (ε): This descriptor indicates the molecule's ability to donate electrons. samipubco.com
Fraction of Electrons Transferred (ΔN): This value predicts the number of electrons transferred between the molecule and another entity, such as a metal surface. samipubco.com
Back-donation Energy (ΔEb-d): This parameter is relevant in interactions with metal surfaces, describing the energy change associated with the donation of electrons from the metal back to the molecule. samipubco.com
A study on the related compound 9-Octadecenal (B1623698) demonstrated the use of DFT with the B3LYP functional and 6-31G basis set, including dispersion corrections (DFT-D), to account for van der Waals interactions. samipubco.com The optimized structure was further refined using tools like the DMol3 tool in Materials Studio. samipubco.com
Table 1: Calculated Molecular Properties of 9-Octadecenal using DFT (B3LYP/6-31G)
| Property | Value |
| Highest Occupied Molecular Orbital Energy (EHOMO) | [Value] |
| Lowest Unoccupied Molecular Orbital Energy (ELUMO) | [Value] |
| Energy Gap (ΔE) | [Value] |
| Dipole Moment (μ) | [Value] |
| Global Hardness (η) | [Value] |
| Global Softness (σ) | [Value] |
| Electronegativity (χ) | [Value] |
| Fraction of Electrons Transferred (ΔN) | [Value] |
Note: Specific values for this compound would require dedicated DFT calculations. The table is illustrative based on findings for a similar compound. samipubco.com
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The energies of the HOMO and LUMO, along with the energy gap between them (ΔE = ELUMO - EHOMO), are critical descriptors of a molecule's reactivity and kinetic stability. samipubco.com
EHOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher EHOMO value indicates a greater tendency for electron donation. samipubco.com
ELUMO: The energy of the LUMO is associated with the molecule's ability to accept electrons. A lower ELUMO value suggests a greater propensity for electron acceptance. samipubco.com
Energy Gap (ΔE): The energy gap is an indicator of the molecule's stability. A larger energy gap implies higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. samipubco.com
Fukui function analysis, derived from FMO theory, can identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. samipubco.com For instance, in 9-Octadecenal, the terminal carbon (C1) was identified as the primary nucleophilic site, while the conjugated double bond (C9) was the main electrophilic site. samipubco.com
Molecular Dynamics (MD) Simulations of Ligand-Receptor Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov This method provides detailed insights into the dynamic behavior of ligand-receptor interactions, which is crucial for understanding the biological activity of compounds like this compound. mdpi.comnih.gov
Protein-Ligand Docking and Binding Energy Calculations
Protein-ligand docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. chemrxiv.org This technique is instrumental in structure-based drug discovery for evaluating the binding affinity and interaction patterns of potential drug candidates. nih.gov
The process involves sampling various conformations of the ligand within the active site of a protein and then using a scoring function to estimate the binding free energy. chemrxiv.orgnih.gov Lower binding energy values typically indicate a more stable and favorable protein-ligand complex. plos.orgnih.gov For example, docking studies have been used to identify potential inhibitors of various enzymes, with top candidates selected based on their low binding energies. plos.org
Following docking, MD simulations can be employed to assess the stability of the predicted protein-ligand complex in a simulated physiological environment, often including a solvent like water. plos.orgplos.org These simulations can reveal the dynamic behavior of the complex and provide a more realistic representation of the binding interactions than static docking methods. nih.gov The stability of the complex can be analyzed by monitoring parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time. plos.org
The binding free energy of the protein-ligand complex can be further refined using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). plos.org This calculation considers the potential energy of solvation and the free energy of solvation to provide a more accurate estimation of the binding affinity. plos.org
Membrane Permeation and Interfacial Behavior
These simulations can model the complex environment of a lipid bilayer, including different phospholipid compositions, to observe the behavior of a molecule as it approaches and crosses the membrane. mdpi.com Both all-atom (AA) and coarse-grained (CG) MD simulations can be used, with AA simulations providing more detail at a higher computational cost, and CG simulations allowing for longer timescales. mdpi.com
Unrestrained MD simulations can show the spontaneous incorporation of a molecule into the membrane. Furthermore, advanced techniques like umbrella sampling can be used to calculate the potential of mean force (PMF) profile, which describes the free energy changes as a molecule moves across the membrane. rsc.org This provides quantitative insights into the energy barriers for permeation.
In Silico Prediction of Biological Activity and ADMET Properties
In silico methods are increasingly used to predict the biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of compounds in the early stages of drug discovery. nih.gov These predictive models help to prioritize compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. nih.gov
Various online platforms and software can be used to calculate a range of molecular descriptors that are predictive of ADMET properties. scielo.br These descriptors often include parameters related to oral bioavailability, such as adherence to Lipinski's Rule of Five. nih.gov
The prediction of biological activity can be guided by molecular docking studies against specific protein targets. nih.gov A molecule's predicted binding affinity for a particular receptor can suggest potential therapeutic applications. researchgate.net For instance, if this compound were docked against an enzyme implicated in a disease, a strong binding affinity could warrant further investigation into its inhibitory potential. nih.gov
Toxicity prediction is another crucial aspect of in silico analysis. plos.org Computational models can estimate the likelihood of a compound being, for example, non-hemolytic or having low cytotoxicity against normal cell lines. scielo.br These predictions, while not definitive, are valuable for flagging potential safety concerns early in the research process.
Chemoinformatics and Database Mining for Related Compounds
Chemoinformatics provides essential tools for the systematic study of chemical compounds like this compound. It combines chemistry, computer science, and information technology to analyze and organize chemical data, enabling researchers to identify structurally related compounds and predict their properties. The application of chemoinformatics is particularly valuable for long-chain aldehydes, a broad class of molecules with diverse biological and industrial relevance. ontosight.aihmdb.ca
Database mining is a core chemoinformatic technique used to explore vast chemical libraries for compounds with specific structural features. For this compound, this process involves querying large-scale databases such as PubChem, ChemSpider, and the Human Metabolome Database (HMDB) to find molecules with similar characteristics. ontosight.aihmdb.caemich.edu Searches can be tailored to identify isomers (compounds with the same molecular formula but different structures) or homologs (compounds with similar structures but different chain lengths). Key search parameters often include the C18 carbon backbone, the aldehyde functional group, and the presence and position of a double bond.
Through such database mining efforts, a variety of structurally related compounds to this compound have been identified. These compounds are often studied in similar contexts, such as in the analysis of natural products or as semiochemicals. tjnpr.orgthegoodscentscompany.comfrontiersin.org For instance, isomers like 9-Octadecenal and 1this compound (B12981596) are frequently detected alongside each other in research. iosrjournals.orgresearchgate.net Computational studies on related compounds, such as the investigation of 9-Octadecenal's potential as a corrosion inhibitor using Density Functional Theory (DFT) and molecular dynamics, highlight how these digital tools are applied to understand molecular behavior. samipubco.comsamipubco.com
Detailed findings from database searches reveal a number of related long-chain aldehydes. The table below presents a selection of these compounds, illustrating the structural diversity within this chemical class.
Interactive Data Table: Compounds Related to this compound Identified Through Database Mining
| Compound Name | Molecular Formula | Isomeric Relationship to this compound | Notes |
|---|---|---|---|
| (2E)-Octadecenal | C18H34O | Positional Isomer | A known sex pheromone. scbt.com |
| 9-Octadecenal | C18H34O | Positional Isomer | Identified in various natural extracts and studied for its bioactivity. tjnpr.orgresearchgate.netsamipubco.cominteresjournals.org |
| (Z)-1this compound | C18H34O | Positional Isomer | Found in nature, including in marula and as a component of insect pheromones. thegoodscentscompany.commdpi.com |
| Octadecanal | C18H36O | Saturated Analog | A saturated long-chain aldehyde. mdpi.com |
| Hexadecanal | C16H32O | Shorter Chain Homolog | A C16 aldehyde often found in studies of volatile organic compounds in food. mdpi.com |
Chemoinformatic approaches also extend to predicting the physicochemical and biological properties of these molecules. Tools for predicting activity spectra (PASS) and analyzing absorption, distribution, metabolism, and excretion (ADMET) profiles are used to screen compounds for potential drug-like characteristics. researchgate.net This computational screening helps prioritize which novel or related aldehydes warrant further experimental investigation.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (2E)-Octadecenal |
| 9-Octadecenal |
| (Z)-1this compound |
| Octadecanal |
| Hexadecanal |
Environmental and Agricultural Research Aspects of Octadecenals
Role in Chemical Ecology and Ecosystem Dynamics
In chemical ecology, octadecenals are primarily recognized as semiochemicals—chemicals that convey signals between organisms. Their most documented role is as lepidopteran sex pheromones, which are crucial for mate location and reproductive success, thereby influencing population dynamics. scbt.comurosario.edu.co They can also function as allelochemicals, mediating interactions between different species. google.comsemanticscholar.org
Pheromonal Activity
Different isomers of octadecenal serve as key sex pheromone components for a variety of insect species, particularly moths. scbt.com For instance, (2E)-Octadecenal has been identified as a female sex pheromone in the webbing clothes moth, Tineola bisselliella. scbt.combio-connect.nl In agricultural contexts, specific octadecenal isomers are critical for managing pest populations. The female sex pheromone of the rice stem borer, Chilo suppressalis, a major pest of rice crops, includes (Z)-13-octadecenal. jircas.go.jp This discovery has led to the development of synthetic pheromone lures for population monitoring and mating disruption, offering an environmentally safer alternative to broad-spectrum insecticides. jircas.go.jp
Similarly, a three-component pheromone blend containing (Z)-1this compound is used to attract the male southwestern corn borer, another significant agricultural pest. google.com In other ecosystems, octadecenals mediate the reproductive behaviors of non-pest species. For example, (Z)-9-octadecenal is a component of the male sex pheromone in Heliconius butterflies, affecting female mate choice. urosario.edu.co The specificity of these chemical signals plays a vital role in maintaining reproductive isolation between species. urosario.edu.co
The table below summarizes the roles of various octadecenal isomers as insect pheromones.
| Octadecenal Isomer | Role | Affected Species | Reference |
|---|---|---|---|
| (Z)-1this compound | Female Sex Pheromone Component | Rice Stem Borer (Chilo suppressalis) | jircas.go.jp |
| (Z)-1this compound | Sex Pheromone Component | Southwestern Corn Borer (Diatraea grandiosella) | google.com |
| (E)-2-Octadecenal | Female Sex Pheromone | Webbing Clothes Moth (Tineola bisselliella) | scbt.combio-connect.nl |
| (Z)-9-Octadecenal | Male Sex Pheromone Component | Heliconius Butterflies | urosario.edu.co |
| (Z)-11-Hexadecenal & (Z)-1this compound | Female Sex Pheromone Complex | Rice Stem Borer (Chilo suppressalis) | jircas.go.jp |
| 9-Octadecenal (B1623698) | Pheromone Component | Forest Musk Deer (Moschus berezovskii) | frontiersin.org |
Allelochemical Functions
Beyond intraspecies communication, octadecenals can act as allelochemicals. rasayanjournal.co.in These compounds are released by an organism and have an effect on a different species. For instance, this compound has been identified as one of the volatile compounds in coriander, which is known for its ability to mask the offensive odors of other substances, a form of sensory deodorant activity. bris.ac.uk In plant-plant or plant-microbe interactions, allelochemicals can influence growth, survival, and community structure. nih.gov The release of such compounds into the soil can impact neighboring plants and soil microorganisms, playing a role in the complex dynamics of ecosystems. nih.gov
The influence of these semiochemicals on ecosystem dynamics is profound. By mediating reproduction, octadecenals directly impact the population levels of various species. vliz.be In agriculture, the manipulation of these chemical signals through pheromone-based pest control demonstrates a direct application of chemical ecology to manage ecosystem interactions for human benefit. jircas.go.jp
Monitoring and Detection in Environmental Matrices
The ability to detect and quantify octadecenals in environmental samples such as soil, water, and biological tissues is essential for research in chemical ecology and for monitoring the environmental fate of agricultural products. wa.gov The primary analytical technique used for this purpose is gas chromatography-mass spectrometry (GC-MS). actamicrobio.bgchemmethod.com
GC-MS allows for the separation and identification of volatile and semi-volatile compounds within a complex mixture. This technique has been successfully used to identify various octadecenal isomers in a wide range of matrices. For example, GC-MS analysis has revealed the presence of 9-Octadecenal in the methanolic extracts of Nigella sativa seeds and Adansonia digitata seed oil. actamicrobio.bgchemmethod.com It has also been used to detect (Z)-9-Octadecenal in the methanolic extracts of the moss Leucobryum javense. aip.org
To enhance detection sensitivity, especially for volatile compounds in aqueous or solid samples, GC-MS is often coupled with sample preparation techniques like headspace solid-phase micro-extraction (SPME). mdpi.com This method was used to identify volatile organic compounds from microplastics within jellyfish, demonstrating its utility for complex environmental samples. mdpi.com For agricultural formulations, specific analytical methods have been validated to determine the concentration of octadecenal isomers in pheromone dispensers. anses.franses.fr
The table below provides examples of matrices in which octadecenal has been detected and the methods used.
| Octadecenal Isomer | Matrix | Analytical Method | Reference |
|---|---|---|---|
| 9-Octadecenal | Nigella sativa Seed Extract | GC-MS | actamicrobio.bg |
| 9-Octadecenal | Adansonia digitata Seed Oil | GC-MS | chemmethod.com |
| (Z)-9-Octadecenal | Moss (Leucobryum javense) Extract | GC-MS | aip.org |
| (Z)-1this compound | Xuanwei Ham | GC-MS | mdpi.com |
| (Z)-1this compound | Chrysopogon zizanioides Root Extract | GC-MS | jnsciences.org |
| This compound | Coriander Volatiles | Not specified, likely GC-MS | bris.ac.uk |
| Octadecenal (isomer not specified) | Sea Cucumber Intestine-Associated Bacteria | GC-MS | researchgate.net |
| 9-Octadecenal | Aquatic Fern (Azolla filiculoides) | GC-MS | researchgate.net |
Future Research Horizons and Interdisciplinary Integration
Omics Technologies in Unraveling Octadecenal Biology (e.g., Transcriptomics, Proteomics)
Omics technologies, which provide a comprehensive snapshot of the molecules within a cell or organism, are set to revolutionize our understanding of 3-Octadecenal's biological functions. humanspecificresearch.orgnih.gov These high-throughput methods, including transcriptomics, proteomics, and metabolomics, can identify the genes, proteins, and metabolic pathways that are influenced by or involved in the production of this compound. humanspecificresearch.orgfrontiersin.org
Transcriptomics: This approach analyzes the complete set of RNA transcripts in a cell. nih.gov By exposing cells or tissues to this compound and subsequently performing transcriptomic analysis, researchers can identify which genes are upregulated or downregulated. This can provide clues about the signaling pathways and cellular processes that this compound modulates. For instance, if genes involved in inflammatory responses are altered, it would support a role for this compound in inflammation.
Proteomics: As the large-scale study of proteins, proteomics can reveal changes in protein expression and post-translational modifications in response to this compound. nih.govfrontiersin.org This is crucial because proteins are the primary functional molecules in cells. Identifying proteins that directly bind to this compound or whose abundance changes in its presence can pinpoint its specific cellular targets and mechanisms of action.
Metabolomics and Lipidomics: These fields focus on the comprehensive analysis of metabolites and lipids, respectively. humanspecificresearch.org They can be used to trace the metabolic fate of this compound and identify other related lipids whose levels are affected by its presence. This can help to build a more complete picture of the lipid networks in which this compound participates.
The integration of these omics datasets offers a holistic view of the biological system, enabling the discovery of complex interactions and networks related to this compound that would be missed by more targeted approaches. frontiersin.org
Bioengineering Approaches for Enhanced Production or Novel Analog Synthesis
Advances in bioengineering and synthetic biology offer powerful tools to manipulate and enhance the production of this compound and to create novel analogs with potentially improved or different biological activities. nih.govfrontiersin.org
Enhanced Production: Metabolic engineering strategies can be employed in microorganisms like bacteria or yeast to increase the yield of this compound. This could involve overexpressing key enzymes in its biosynthetic pathway or knocking out competing metabolic pathways. The development of microbial cell factories for the production of commercially valuable chemicals is a rapidly growing field. rsc.org
Novel Analog Synthesis: Synthetic biology allows for the creation of novel enzymes and metabolic pathways. frontiersin.org This opens up the possibility of producing structural analogs of this compound. For example, by introducing specific enzymes, it may be possible to alter the position of the double bond, change the chain length, or add other functional groups. These novel analogs could then be screened for enhanced or different biological activities. The synthesis of various analogs, such as those with modified functional groups, has been a strategy in the development of pheromones for pest control. acs.org
The ability to produce both the natural compound and a library of its analogs in a controlled and cost-effective manner is essential for detailed structure-activity relationship studies and for exploring its full therapeutic and industrial potential.
Integration of Artificial Intelligence and Machine Learning in Discovery Pipelines
Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern drug discovery and chemical synthesis. nih.govnih.gov These computational approaches can analyze vast datasets to identify patterns and make predictions that would be impossible for humans alone. researchgate.net
Predicting Bioactivity: AI and ML algorithms can be trained on existing data of lipid compounds and their known biological activities to predict the potential functions of this compound and its analogs. nih.gov This can help to prioritize which compounds to synthesize and test, saving significant time and resources.
Optimizing Synthesis: Machine learning models can be used to predict the outcomes of chemical reactions and to design more efficient synthetic routes for this compound and its derivatives. ktu.edu This can accelerate the production of these compounds for research and development.
De Novo Design: Generative AI models can even design entirely new molecules with desired properties from scratch. nih.gov By providing the model with a set of desired characteristics (e.g., high affinity for a specific receptor, low toxicity), it can generate novel chemical structures that have a high probability of success.
The integration of AI and ML into the discovery pipeline for this compound has the potential to dramatically accelerate the pace of research and development, from initial hit identification to lead optimization. nih.govfarmaciajournal.com
Exploring Novel Biological Activities and Therapeutic Potential (e.g., as part of complex natural mixtures)
While research may focus on the activity of isolated this compound, it is often found in nature as part of complex mixtures of bioactive compounds. amazonaws.comsrce.hr Understanding its role within these mixtures is crucial for uncovering its full biological and therapeutic potential.
Synergistic Effects: The biological activity of this compound may be enhanced or modified when it is present with other compounds from its natural source. For example, in plant extracts or marine organisms, it is found alongside other fatty acids, alcohols, and terpenes. onlinescientificresearch.comscialert.net These compounds may act synergistically to produce a greater effect than any single compound alone.
Antimicrobial and Anti-inflammatory Properties: Studies on various natural extracts containing this compound have reported antimicrobial, anti-inflammatory, and antioxidant activities. amazonaws.comonlinescientificresearch.commdpi.com For instance, it has been identified in the methanolic extract of the marine gastropod Cypraea arabica, which showed antimicrobial properties. amazonaws.com It has also been noted as a component in extracts with potential wound healing and cardioprotective effects. jneonatalsurg.com
Anticancer Potential: Some research has pointed towards the potential antiproliferative activity of extracts containing this compound. For example, it was identified in a methanolic extract of Passiflora foetida that exhibited cytotoxic effects on cancer cell lines. researchgate.net
Future research should not only investigate the properties of pure this compound but also explore its activity in the context of the natural mixtures in which it occurs. This approach may lead to the discovery of novel therapeutic applications and formulations that leverage the synergistic interactions between different bioactive molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
